3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
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Overview
Description
3-(4-Methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a methoxyaniline and a methyl group as substituents. This unique structure contributes to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions to form the triazole ring.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction, often using formamide or similar reagents.
Substitution Reactions:
Methylation: The methyl group is introduced via alkylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, resulting in amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aniline and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a base for nucleophilic substitution; electrophilic substitution using Friedel-Crafts conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazolopyrimidines depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. They have shown efficacy in preclinical models for the treatment of cancer, bacterial infections, and inflammatory diseases.
Industry
Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its derivatives are also explored for use in dyes and pigments due to their stable and vibrant colors.
Mechanism of Action
The mechanism of action of 3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by interfering with signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloroanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
- 3-(4-Nitroanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
- 3-(4-Methoxyanilino)-7-ethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
Uniqueness
The presence of the methoxy group in 3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one imparts unique electronic and steric properties, influencing its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetics and pharmacodynamics, making it a distinct candidate for specific therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-8-7-11(19)18-12(14-8)16-17-13(18)15-9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGAETMQKUOALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)NN=C2NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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